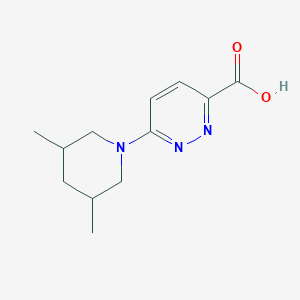

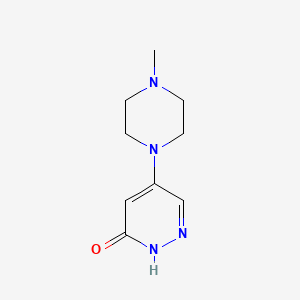

1-(3-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

Overview

Description

1-(3-Aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, commonly referred to as “Tetrazole”, is a heterocyclic compound containing nitrogen and hydrogen atoms in a five-membered ring. It is a versatile organic compound with a wide range of applications in the scientific research field. Tetrazole is a highly reactive compound that has been used in a variety of laboratory experiments and has been extensively studied for its potential in various applications.

Scientific Research Applications

Progress in Tautomerism and Decomposition of Amino-tetrazoles

The study of amino-tetrazoles, including derivatives similar to 1-(3-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, has revealed insights into their tautomerization and decomposition mechanisms. Amino-tetrazoles exhibit two main decomposition pathways, with one leading to RN3 and NH2CN due to the breaking of tetrazole ring bonds. Quantum chemistry calculations have identified the most probable reaction paths, highlighting the relevance of these compounds in energetic material research (Zheng Hui-hui, 2009).

High Energy Density Materials (HEDM)

Research into high-nitrogen azine energetic materials, closely related to the structure of interest, has been a focal point due to their potential in improving propellant burning rates and reducing sensitivity in mixed explosives. These materials, including various tetrazole derivatives, have shown promise in enhancing detonation performance and in applications as gas generators, marking a significant prospect in energetic material development (C. Yongjin & Ba Shuhong, 2019).

Neuroprotective Agents

The neuropharmacology of compounds structurally related to our molecule of interest, specifically focusing on their neuroprotective properties, has been explored in clinical trials. Studies in rats and cats have shown significant neuroprotection against cerebral ischemia, suggesting therapeutic potential for acute stroke treatment in humans. This highlights the potential medical applications of tetrazole derivatives in neurology (Masayasu Takahashi et al., 2006).

DNA Binding Agents

Tetrazole derivatives are explored for their strong binding affinity to the minor groove of double-stranded DNA, making them valuable in the study of DNA interactions and potential applications in drug design. Their use in fluorescent DNA staining and as radioprotectors and topoisomerase inhibitors underscores their versatility and importance in pharmaceutical research (U. Issar & R. Kakkar, 2013).

Energetic Metal Complexes

Tetrazole energetic metal complexes (TEMCs), related to the compound , have been studied for their unique performance and structural characteristics. These complexes offer insights into synthesis processes, structural and property studies, and have significant implications for the development of energetic materials (Li Yin-chuan, 2011).

properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O/c9-7-2-1-3-13(4-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZMNLQHXIBVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)

![(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465546.png)

![5-[Methyl(phenethyl)amino]-3-pyridazinol](/img/structure/B1465549.png)

![1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465550.png)

![(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465554.png)

![[(2R,5S)-1-(3-Chlorobenzyl)-5-methylpiperazinyl]methanol](/img/structure/B1465555.png)

![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465559.png)